2-(1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-indol-1-yl-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-21-15-7-4-6-14(11-15)18-17(20)12-19-10-9-13-5-2-3-8-16(13)19/h2-11H,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOWLEBWBIKHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves the reaction of 1H-indole with an appropriate acylating agent, followed by the introduction of the methylsulfanyl group. One common method involves the use of 1H-indole, acetic anhydride, and 3-(methylsulfanyl)aniline under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the indole or phenyl ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the indole or phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, alkylating agents, or nitrating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified indole or phenyl derivatives.
Substitution: Halogenated, alkylated, or nitrated products.
Scientific Research Applications
2-(1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Indole Ring Modifications
Table 1: Substituent Effects on Indole and Phenyl Moieties
Key Observations :
- Indole 1- vs. 3-position: The target compound’s indole substituent at the 1-position distinguishes it from most analogs (e.g., 3-substituted indoles in ).
- Chiral vs. Achiral Side Chains: The phenylethyl group in introduces chirality, which is critical for enantioselective interactions in drug design.
Substituent Effects on Antioxidant Activity
Table 2: Antioxidant Activity of Indole-Acetamide Derivatives (FRAP/DPPH Assays)
| Compound ID | Phenyl Substituent Position | Halogen Type | Antioxidant Activity Rank | Reference ID |
|---|---|---|---|---|
| 3j | Ortho | Cl | Highest (FRAP/DPPH) | |
| 3a | Ortho | Br | High | |
| Target | Meta | SCH₃ | Inferred moderate | - |
| 3g | Meta | F | Low |
Key Findings :
- Ortho > Meta > Para Halogens : Ortho-substituted halogens (Cl, Br) in compounds like 3j and 3a exhibit superior antioxidant activity compared to meta/para analogs due to enhanced steric and electronic effects .
- Methylsulfanyl (SCH₃) at Meta Position : The target’s SCH₃ group is electron-donating and bulkier than halogens. While direct activity data are lacking, meta-substituted analogs generally show lower antioxidant potency than ortho derivatives.
Cytotoxic and Anticancer Potential
Table 3: Cytotoxicity of Indole-Acetamide Derivatives
Insights :
- The target compound’s structural analog () includes an oxadiazole ring, which is associated with enhanced anticancer activity in other studies. However, cytotoxicity data for the target itself remain unexplored.
- Compound 3 from (N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide) showed moderate cytotoxicity, suggesting that indole-acetamide scaffolds warrant further investigation for anticancer applications.
Electronic and Thermodynamic Properties
- Trifluoromethyl (CF₃) vs. The SCH₃ group in the target compound is electron-donating, which may enhance resonance stabilization of the amide bond, affecting reactivity and interactions with biological targets.
Thermodynamic Stability : Studies on N-((1-(phenyl-sulfonyl)-1H-indol-3-yl)methyl)acetamide () reveal that entropy (S) and heat capacity (Cp) increase with temperature, suggesting conformational flexibility in similar indole-acetamides.
Biological Activity
2-(1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is a synthetic compound belonging to the indole derivative class, known for its diverse biological activities. This compound features an indole moiety linked to an acetamide group, with a methylsulfanyl substituent on the phenyl ring, which may influence its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C17H16N2OS
- Molecular Weight : 300.39 g/mol
- CAS Number : 678542-67-1
The compound's structure is significant as it combines the biologically active indole ring with a phenyl group modified by a methylsulfanyl group, potentially enhancing its interaction with biological targets.
Antimicrobial Activity
Research indicates that indole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The presence of the methylsulfanyl group may enhance these effects by increasing the compound's lipophilicity and binding affinity to bacterial targets.
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | TBD (To Be Determined) |
| 2-(1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | 0.98 μg/mL |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | S. aureus | 3.90 μg/mL |
Antiviral Activity
Indole derivatives are also being investigated for their antiviral properties. A related study identified a series of compounds effective against respiratory syncytial virus (RSV) and influenza A virus (IAV). These findings suggest that structural modifications in indole derivatives can lead to enhanced antiviral activity.
Case Study: Dual Inhibitors of RSV and IAV
A study described the synthesis of several derivatives based on the indole structure that showed potent inhibition against RSV and IAV. Among these, specific compounds exhibited low micromolar EC50 values, indicating strong antiviral potential.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The indole moiety is known to modulate various biological pathways, while the methylsulfanyl group may enhance binding affinity and specificity.
Potential Molecular Targets
- Enzymatic Pathways : Compounds may inhibit key enzymes involved in pathogen metabolism.
- Receptor Interactions : The compound could interact with cellular receptors, influencing signal transduction pathways.
Table 2: Comparison of Biological Activities
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 2-(1H-indol-3-yl)acetamide | Indole ring + Acetamide | Antibacterial |
| 3-(methylsulfanyl)phenylacetamide | Phenyl + Methylsulfanyl | Antiviral |
| 2-(6-bromo-1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide | Bromo-substituted Indole | Enhanced antimicrobial activity |
The unique structural features of this compound may confer distinct pharmacological properties compared to other indole derivatives, making it a candidate for further research in medicinal chemistry.
Q & A
Q. What are the common synthetic routes for 2-(1H-indol-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide?
The synthesis typically involves coupling indole derivatives with acetamide intermediates. Key steps include:
- Nucleophilic substitution : Reacting indole with α-haloacetamides under basic conditions (e.g., K₂CO₃ in DMF) to form the indole-acetamide backbone .
- Sulfanyl group introduction : Thiolation of the phenyl ring via Mitsunobu reactions or metal-catalyzed cross-coupling (e.g., using Pd catalysts) to introduce the methylsulfanyl moiety .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/chloroform) ensure high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
A combination of methods is critical:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and connectivity (e.g., indole C1 linkage and methylsulfanyl group) .
- FT-IR : Identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) .
- X-ray crystallography : Resolves 3D conformation and dihedral angles (e.g., indole-phenyl plane angles of ~66–81°) .
- DFT calculations : Predict HOMO-LUMO gaps (e.g., 4.5–5.2 eV) and thermodynamic properties (e.g., entropy increases with temperature) .
| Thermodynamic Parameters (B3LYP/6-311++G(d,p)) |
|---|
| Heat capacity (Cp) at 298 K: 45.2 J/mol·K |
| Entropy (S) at 298 K: 320.5 J/mol·K |
| Enthalpy change (ΔH): 28.4 kJ/mol |
| Data from Srinivasaraghavan et al. (2017) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Systematic optimization strategies include:
- Catalyst screening : Test Pd(PPh₃)₄ vs. CuI for thiol-aryl coupling efficiency .
- Solvent effects : Compare DMF (polar aprotic) vs. THF (low polarity) to stabilize intermediates .
- Temperature gradients : Higher temperatures (80–100°C) accelerate coupling but may increase side products; monitor via HPLC (retention time: ~8.2 min) .
- Additives : Use molecular sieves to absorb byproducts (e.g., H₂O in Mitsunobu reactions) .
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of derivatives?
SAR studies require:
- Substituent variation : Modify indole (e.g., C3 hydroxymethyl ) or phenyl (e.g., fluorophenyl ) groups to assess bioactivity shifts.
- In vitro assays : Test antimicrobial activity (MIC: 2–10 µg/mL) or kinase inhibition (IC₅₀: <1 µM) .
- Computational docking : Use AutoDock Vina to predict binding affinities (ΔG: -9.2 kcal/mol) to targets like EGFR or COX-2 .
Q. How can contradictions in reported biological activity data be resolved?
Address discrepancies through:
- Standardized assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Orthogonal validation : Combine enzyme inhibition assays with SPR (surface plasmon resonance) to confirm binding kinetics .
- Meta-analysis : Compare data across analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify substituent-driven trends .
Q. What in silico methods are suitable for predicting interactions with biological targets?
Key approaches include:
- Molecular dynamics (MD) simulations : Analyze binding stability over 100 ns trajectories (RMSD < 2 Å indicates stable complexes) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors at indole N1) for target engagement .
- ADMET prediction : Use SwissADME to estimate bioavailability (TPSA: 80–90 Ų) and CYP450 inhibition risks .
Q. How can thermodynamic stability under varying conditions be assessed?
Employ:
- DSC/TGA : Measure melting points (mp: 180–185°C) and decomposition temperatures (Td: >250°C) .
- Accelerated stability studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC purity (>90% stability threshold) .
- DFT-based predictions : Calculate Gibbs free energy changes (ΔG) for hydrolysis or oxidation pathways .
Notes
- Data Contradictions : Limited published data on specific analogs (e.g., methylsulfanyl vs. methoxy derivatives) necessitates cautious extrapolation .
- Methodological Gaps : Combine experimental and computational workflows to address SAR ambiguities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
